molecular formula C8H5Cl3O B13597097 2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one

2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one

Cat. No.: B13597097
M. Wt: 223.5 g/mol
InChI Key: GHJJPMIWSLDYHD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl3O It is a chlorinated derivative of acetophenone, characterized by the presence of three chlorine atoms attached to the phenyl ring and the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one typically involves the chlorination of 2,3-dichloroacetophenone. One common method is the Friedel-Crafts acylation reaction, where 2,3-dichlorobenzoyl chloride reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with functional groups such as amines or thiols.

    Reduction: 2-Chloro-1-(2,3-dichlorophenyl)ethanol.

    Oxidation: 2-Chloro-1-(2,3-dichlorophenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one
  • 2-Chloro-1-(2,5-dichlorophenyl)ethan-1-one
  • 2-Chloro-1-(2,6-dichlorophenyl)ethan-1-one

Uniqueness

2-Chloro-1-(2,3-dichlorophenyl)ethan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

2-chloro-1-(2,3-dichlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJJPMIWSLDYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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